molecular formula C8H9N5O B2551597 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1856102-42-5

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2551597
CAS No.: 1856102-42-5
M. Wt: 191.194
InChI Key: DRIIWRGFAJRSPM-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base and catalyst, such as nickel, to form the imidazole ring . The pyrazole ring can be introduced through a subsequent cyclization reaction involving hydrazine derivatives and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazole and pyrazole rings play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of both imidazole and pyrazole rings in its structure.

Biological Activity

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features both imidazole and pyrazole rings in its structure. Its molecular formula is C8H9N5OC_8H_9N_5O with a molar mass of 191.19 g/mol. The compound's density is approximately 1.48 g/cm³, and it has a predicted boiling point of 491.8 °C .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings facilitate binding to active sites, which can lead to the modulation of enzymatic activity. This interaction may result in significant biological effects, including inhibition or activation of specific pathways .

Antimicrobial and Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial and antifungal properties. For example, studies on similar pyrazole carboxamides have shown effectiveness against various fungal strains .

Case Study: Antifungal Activity

A study demonstrated that certain synthesized pyrazole carboxamides displayed significant antifungal activity against pathogenic fungi. The compound's structure allows it to disrupt fungal cell membranes, leading to cell death and providing a potential therapeutic avenue for treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies focusing on breast cancer cell lines. Research indicates that this compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin.

Case Study: Synergistic Effects with Doxorubicin

In vitro studies involving MCF-7 and MDA-MB-231 breast cancer cell lines showed that certain pyrazoles exhibited cytotoxic effects significantly higher than those of doxorubicin alone. The combination treatment resulted in enhanced apoptosis rates in cancer cells, suggesting a synergistic effect that warrants further investigation for clinical applications .

Summary of Biological Activities

Activity Type Description
Antimicrobial Effective against various bacterial strains; mechanism involves disruption of cell membranes.
Antifungal Significant activity against pathogenic fungi; compounds may inhibit mycelial growth.
Anticancer Exhibits cytotoxicity in breast cancer cell lines; potential for synergistic effects with chemotherapy drugs.

Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)-imidazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-12-7(9)4-6(11-12)8(14)13-3-2-10-5-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIIWRGFAJRSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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